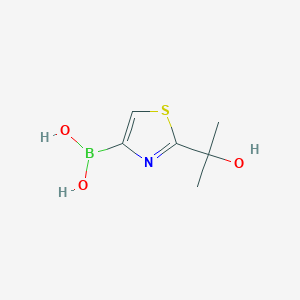
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid is a boronic acid derivative that features a thiazole ring substituted with a hydroxypropan-2-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . The thiazole ring, on the other hand, is a heterocyclic compound that has been widely studied for its diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors to form the thiazole ring, followed by borylation reactions to introduce the boronic acid functionality .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are typically prepared by dehydrating boric acid with alcohols. The resulting borate esters can then be converted to boronic acids through hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Wissenschaftliche Forschungsanwendungen
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Thiazol-2-yl)pyridin-4-yl)boronic acid: This compound features a pyridine ring instead of a hydroxypropan-2-yl group and has similar applications in organic synthesis.
2-Thiazole-4-boronic acid: This compound lacks the hydroxypropan-2-yl group but shares the thiazole and boronic acid functionalities.
Uniqueness
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can enhance its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications where other boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C6H10BNO3S |
|---|---|
Molekulargewicht |
187.03 g/mol |
IUPAC-Name |
[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO3S/c1-6(2,9)5-8-4(3-12-5)7(10)11/h3,9-11H,1-2H3 |
InChI-Schlüssel |
FXMJGZFPBRLWAK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CSC(=N1)C(C)(C)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















